[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
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Overview
Description
[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound with the molecular formula C14H11BN2O3. It is a boronic acid derivative containing a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound with one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of a phenylhydrazine derivative with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives.
Substitution: Biaryl compounds
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound can be used as a probe or ligand due to its ability to interact with biological molecules. The oxadiazole ring is known for its bioactivity, making this compound potentially useful in drug discovery and development .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The oxadiazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the oxadiazole ring, making it less versatile in biological applications.
1,2,4-Oxadiazole derivatives: Lack the boronic acid group, limiting their use in coupling reactions
Uniqueness
The combination of the boronic acid group and the oxadiazole ring in [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple research fields .
Properties
IUPAC Name |
[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BN2O3/c18-15(19)12-9-5-4-8-11(12)13-16-14(20-17-13)10-6-2-1-3-7-10/h1-9,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQOWMMVVGOSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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